4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole
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Overview
Description
4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C6H6BrClN2, is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-dichloropyrazole with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .
Scientific Research Applications
4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A similar compound with a bromine atom attached to the pyrazole ring.
5-Chloropyrazole: Another related compound with a chlorine atom on the pyrazole ring.
1-Cyclopropylpyrazole: A compound with a cyclopropyl group attached to the pyrazole ring.
Uniqueness
4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole is unique due to the combination of bromine, chlorine, and cyclopropyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H6BrClN2 |
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Molecular Weight |
221.48 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-cyclopropylpyrazole |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3-9-10(6(5)8)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
MORMUHYPFKDJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=C(C=N2)Br)Cl |
Origin of Product |
United States |
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